Reduced Volume of Distribution and Tissue Toxicity
The addition of a second fluorine atom at the 3-position of an aminopiperidine scaffold (yielding a 3,3-difluoro motif) significantly reduces amine basicity compared to the corresponding mono-fluorinated analog. This pKa reduction translates into decreased volume of distribution and reduced tissue accumulation. In a comparative study of MET inhibitor series, the compound GEN-890 (N-ethyl-3,3-difluoro-4-aminopiperidine) derived from the 3,3-difluoropiperidin-4-amine scaffold exhibited a volume of distribution (Vd) of 1.0 L/kg in mouse, representing a substantial decrease from its precursor GEN-203 [1]. This reduced Vd correlated with decreased tissue drug concentrations and lower observed toxicity in murine models [2].
| Evidence Dimension | In vivo volume of distribution (Vd) and associated toxicity |
|---|---|
| Target Compound Data | Vd = 1.0 L/kg in mouse for GEN-890 (N-ethyl-3,3-difluoro-4-aminopiperidine) |
| Comparator Or Baseline | GEN-203 (mono-fluoro analog; Vd value not specified but reported as significantly higher; toxicity described as elevated) |
| Quantified Difference | Vd reduction to 1.0 L/kg with concomitant decrease in tissue concentrations and toxicity |
| Conditions | In vivo pharmacokinetic study in mouse model; oral and intravenous administration routes |
Why This Matters
Lower Vd and reduced tissue accumulation are critical for minimizing off-target toxicity in drug development programs targeting chronic CNS indications, making the 3,3-difluoro motif preferable over mono-fluoro or non-fluorinated alternatives when safety margins are a primary concern.
- [1] OSTI.GOV. Pharmacokinetic drivers of toxicity for basic molecules: Strategy to lower pKa results in decreased tissue exposure and toxicity for a small molecule Met inhibitor. U.S. Department of Energy, Office of Scientific and Technical Information. 2013. View Source
- [2] SciCrunch FDI Lab. GEN-890 (N-ethyl-3,3-difluoro-4-aminopiperidine) pharmacokinetic profile: Vd=1.0 L/kg, decreased tissue drug concentrations and toxicity in mice. View Source
